molecular formula C29H44O2 B1664149 4,4'-Methylenebis(2,6-DI-tert-butylphenol) CAS No. 118-82-1

4,4'-Methylenebis(2,6-DI-tert-butylphenol)

Cat. No. B1664149
CAS RN: 118-82-1
M. Wt: 424.7 g/mol
InChI Key: MDWVSAYEQPLWMX-UHFFFAOYSA-N
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Description

4,4’-Methylenebis(2,6-di-tert-butylphenol) is a diarylmethane . It is also known as H2-4DBP . It is commonly used in organic synthesis .


Synthesis Analysis

The synthesis of 4,4’-Methylenebis(2,6-di-tert-butylphenol) involves a reaction with 4-hydroxy and 4-methoxybenzylic alcohols . The reaction mixture is stirred at 25°C until the starting material is consumed .


Molecular Structure Analysis

The molecular formula of 4,4’-Methylenebis(2,6-di-tert-butylphenol) is C29H44O2 . It has a molar mass of 424.67 g/mol . The structure of the molecule can be represented as CH2[C6H2[C(CH3)3]2OH]2 .


Physical And Chemical Properties Analysis

4,4’-Methylenebis(2,6-di-tert-butylphenol) is a solid substance . It has a boiling point of 289°C/40 mmHg and a melting point range of 153-156°C . It has a density of 0.99 g/cm3 at 20°C . The vapor pressure is less than 0.1 hPa at 25°C . Its solubility is less than 0.0001 g/l .

Scientific Research Applications

Antioxidant Activity

4,4'-Methylenebis(2,6-di-tert-butylphenol) demonstrates varying degrees of antioxidant activity. Studies reveal that despite similar bond dissociation enthalpies compared to other o-bisphenols, it exhibits less effective antioxidant properties due to the steric crowding around the hydroxyl group and the aroxyl radical stabilization through intramolecular hydrogen bonding (Amorati et al., 2003). Additionally, it has been shown to be more active in DPPH radical scavenging compared to its derivatives (Zoubi et al., 2017).

Applications in Polymerization

This compound has been utilized in the synthesis and structure of early transition metal complexes, which play a significant role in ethylene polymerization behavior (Homden et al., 2008). These metal complexes exhibit activities in polymerization, especially with organoaluminum cocatalysts, producing high molecular weight linear polyethylene.

Coordination with Metal Alkoxides and Alkyls

Investigations into the coordination behavior with metal alkoxides and alkyls have been conducted. These studies have led to the isolation of various compounds demonstrating the bridging nature of 4,4'-Methylenebis(2,6-di-tert-butylphenol) and its ability to bind a variety of metal centers (Boyle et al., 2012).

Electrochemical Applications

Research has also explored its use in electrochemical applications. For instance, a method for voltammetric determination of this antioxidant in lubricating oils using a gold disc electrode has been developed, highlighting its potential in electroanalytical methodologies (Tomášková et al., 2015).

Structural Studies

Structural studies have been conducted, such as X-ray diffraction investigations, to understand the crystalline properties and polymorphic forms of this compound (Lasocha et al., 2005).

Applications in Stabilizing Membranes

It has been incorporated into polymeric blend membranes for surface treatment and stabilization, showing improved anti-fouling properties and enhanced stability (Rajesh et al., 2017).

Safety And Hazards

4,4’-Methylenebis(2,6-di-tert-butylphenol) is classified as dangerous for the environment . It may cause long-lasting harmful effects to aquatic life . It is recommended to avoid release to the environment . In case of contact with eyes, it is advised to rinse cautiously with water for several minutes .

properties

IUPAC Name

2,6-ditert-butyl-4-[(3,5-ditert-butyl-4-hydroxyphenyl)methyl]phenol
Source PubChem
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InChI

InChI=1S/C29H44O2/c1-26(2,3)20-14-18(15-21(24(20)30)27(4,5)6)13-19-16-22(28(7,8)9)25(31)23(17-19)29(10,11)12/h14-17,30-31H,13H2,1-12H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI Key

MDWVSAYEQPLWMX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C1=CC(=CC(=C1O)C(C)(C)C)CC2=CC(=C(C(=C2)C(C)(C)C)O)C(C)(C)C
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Molecular Formula

C29H44O2
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URL https://pubchem.ncbi.nlm.nih.gov
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DSSTOX Substance ID

DTXSID7022411
Record name 4,4'-Methylenebis(2,6-di-t-butylphenol)
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Molecular Weight

424.7 g/mol
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Physical Description

Dry Powder; Liquid, White or yellow powder; [Alfa Aesar MSDS]
Record name Phenol, 4,4'-methylenebis[2,6-bis(1,1-dimethylethyl)-
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Record name 4,4'-Methylenebis(2,6-di-tert-butylphenol)
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Product Name

4,4'-Methylenebis(2,6-DI-tert-butylphenol)

CAS RN

118-82-1
Record name 4,4′-Methylenebis[2,6-di-tert-butylphenol]
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Record name 4,4'-Methylenebis(2,6-di-tert-butylphenol)
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Record name Phenol, 4,4'-methylenebis[2,6-bis(1,1-dimethylethyl)-
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Record name 4,4'-Methylenebis(2,6-di-t-butylphenol)
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Record name 2,2',6,6'-tetra-tert-butyl-4,4'-methylenediphenol
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Record name 4,4'-METHYLENEBIS(2,6-DI-TERT-BUTYLPHENOL)
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
178
Citations
M Tomášková, J Chýlková, T Mikysek… - Monatshefte für Chemie …, 2016 - Springer
A novel method for voltammetric determination of 4,4′-methylenebis(2,6-di-tert-butylphenol) antioxidant was developed employing linear sweep voltammetry and gold working …
Number of citations: 7 link.springer.com
TJ Boyle, LAM Steele, DT Yonemoto - Journal of Coordination …, 2012 - Taylor & Francis
Investigation of the coordination behavior of 4,4′-methylenebis(2,6-di-tert-butylphenol) (or H 2 -4DBP) with a series of metal alkoxides led to isolation of [(OR) 3 M] 2 (µ-4DBP), where M…
Number of citations: 0 www.tandfonline.com
O Takahashi, K Hiraga - Toxicology letters, 1981 - Elsevier
Hepatic lipids were studied in Sprague-Dawley male rats given 2,2'-methylenebis(4-ethyl-6-tert-butyl-phenol), 2,2' -methylenebis(4-methyl-6-tert-butylphenol), 4,4' -butylidenebis(3-…
Number of citations: 14 www.sciencedirect.com
G Dhanushya - 2021 - repository-tnmgrmu.ac.in
The present study was performed to investigate the ability of 4,4’-Methylene bis (2,6-di-tert butyl phenol) to ameliorate high fructose diet-streptozotocin (40mg/kg/ip) induced insulin …
Number of citations: 2 repository-tnmgrmu.ac.in
IP STUDIES-Figure - I~ Ra0R1 OCUMI'4TTIONPIGEREAD INS IkUC iRY: S - apps.dtic.mil
In the followving sections are summarized the results obtained from the study of inhibi-ted oxidation of PETH and n-hexadecane in the presence of a phenolic antioxidant 4,'-…
Number of citations: 2 apps.dtic.mil
T Osamu, H Kogo - Toxicology letters, 1981 - Elsevier
Male Sprague-Dawley rats were fed 2,2'-methylenebis(4-ethyl-6-tert-butyl-phenol), 2,2'-methylenebis(4-methyl-6-tert-butylphenol),4,4 '-butylidenebis(3-methyl-6-tert-butylphenol) or 4,4 '-…
Number of citations: 17 www.sciencedirect.com
R Amorati, M Lucarini, V Mugnaini… - The Journal of organic …, 2003 - ACS Publications
A kinetic and thermodynamic investigation on the antioxidant activity of 2,2‘-methylenebis(6-tert-butyl-4-methylphenol) (2), 2,2‘-ethylidenebis(4,6-di-tert-butylphenol) (3), and 4,4‘-…
Number of citations: 118 pubs.acs.org
R Becker, A Knorr - Lubrication Science, 1996 - Wiley Online Library
The antioxidant efficacy of various oxidation inhibitors in low erucic acid rapeseed oil has been studied in a screening test at 130C by an induction period method. Hindered …
Number of citations: 204 onlinelibrary.wiley.com
YM Slobodin, AA Gonor… - 1967 - apps.dtic.mil
The synergistic effect of antioxidant mixtures in synthetic ester lubricating oils was studied. It is noted that ester oils are used as lubricants at elevated temperatures and therefore require …
Number of citations: 2 apps.dtic.mil
LA Quinchia, MA Delgado, C Valencia… - Journal of agricultural …, 2011 - ACS Publications
Knowledge of the oxidative stability of vegetable oils for lubricant applications is a key point, because vegetable oil oxidation potential is the main disadvantage for its use as a lubricant. …
Number of citations: 79 pubs.acs.org

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